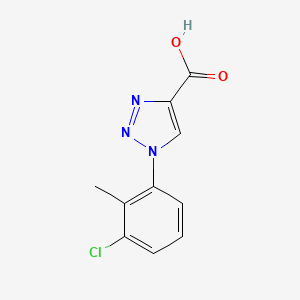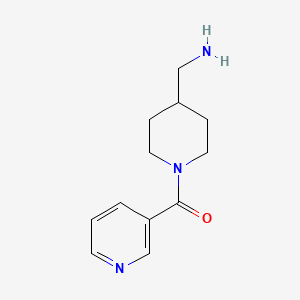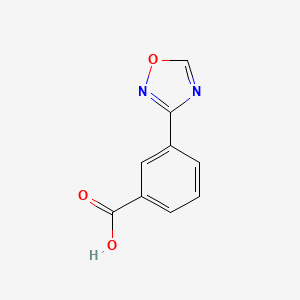
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is likely an organic compound containing a triazole ring, a carboxylic acid group, and a chloro-methylphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a carboxylic acid group, and a 3-chloro-2-methylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxylic acid could undergo reactions such as esterification or amide formation. The triazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .Scientific Research Applications
Synthesis and Chemical Behavior
Triazole derivatives, including 1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been studied extensively for their synthesis and chemical behavior. For instance, Liu et al. (2015) developed a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, which are closely related to the compound , using phenyl acetylene as a starting material. This synthesis process is notable for its easy availability of materials and good overall yield (Liu et al., 2015).
Shtabova et al. (2005) researched the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which is structurally similar, determining it experimentally and through quantum-chemical calculations. Their work also explored various chemical reactions involving the compound, highlighting its versatile chemical nature (Shtabova et al., 2005).
Catalytic and Antimicrobial Properties
A study by Saleem et al. (2013) delved into the catalytic properties of triazole-based compounds. They designed half-sandwich complexes using 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and explored these complexes for catalytic oxidation and transfer hydrogenation, demonstrating the potential of triazole derivatives in catalysis (Saleem et al., 2013).
Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. This research highlights the biomedical potential of triazole derivatives, including the possibility of using them as antimicrobial agents (Holla et al., 2005).
Applications in Material Science
- Zhao et al. (2014) investigated the use of triazole derivatives in material science. They synthesized complexes with triazole derivatives and studied their luminescent properties, indicating potential applications in the field of optoelectronic materials (Zhao et al., 2014).
Mechanism of Action
Target of Action
A related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, has been reported to be a potent inhibitor of the enzyme urease . Urease is an amidohydrolase enzyme responsible for various morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation .
Mode of Action
Compounds with similar structures, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, have been found to inhibit the enzyme urease effectively . The inhibition likely occurs through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea.
Biochemical Pathways
Given its potential role as a urease inhibitor, it can be inferred that it may impact the urea cycle and nitrogen metabolism . By inhibiting urease, the compound could prevent the conversion of urea to ammonia and carbon dioxide, potentially affecting nitrogen balance and pH regulation in the body.
Result of Action
As a potential urease inhibitor, it could reduce the levels of ammonia produced in the body, which could have various downstream effects, including reducing the risk of conditions associated with hyperammonemia .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-7(11)3-2-4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIODFVUMORKALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)

![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)
amine](/img/structure/B1414734.png)

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)


![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)


![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)